2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinyl group, and a methyl group attached to a pyrimido-triazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxyaniline with 2,4,6-trichloro-1,3,5-triazine to form an intermediate, which is then reacted with 3-pyridinecarboxaldehyde and methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction time and improve efficiency . Additionally, the use of green solvents and catalysts can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for the treatment of certain diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine derivatives: These compounds also have a pyrimidine ring and are known for their diverse biological activities.
Uniqueness
2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H20N6O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H20N6O2/c1-3-28-16-8-6-15(7-9-16)23-19-24-18(14-5-4-10-21-12-14)26-17(27)11-13(2)22-20(26)25-19/h4-12,18H,3H2,1-2H3,(H2,22,23,24,25) |
InChI Key |
BVRGXTDIVRHUMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CN=CC=C4 |
Origin of Product |
United States |
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